molecular formula C16H19NO3S B15101994 2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine

2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine

Cat. No.: B15101994
M. Wt: 305.4 g/mol
InChI Key: ZFDCCSJSPIQLSH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine is an organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a naphthylsulfonyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with a naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the naphthylsulfonyl group, making it less versatile in chemical reactions.

    4-(2-Naphthylsulfonyl)morpholine: Lacks the methyl groups at positions 2 and 6, which can affect its reactivity and binding properties.

Uniqueness

2,6-Dimethyl-4-(2-naphthylsulfonyl)morpholine is unique due to the presence of both the naphthylsulfonyl group and the methyl groups on the morpholine ring

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

2,6-dimethyl-4-naphthalen-2-ylsulfonylmorpholine

InChI

InChI=1S/C16H19NO3S/c1-12-10-17(11-13(2)20-12)21(18,19)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13H,10-11H2,1-2H3

InChI Key

ZFDCCSJSPIQLSH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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